molecular formula C11H12O2 B8198949 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B8198949
M. Wt: 176.21 g/mol
InChI Key: MKVVZHDZJZAYPH-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is a high-purity indanone derivative offered for research use in medicinal chemistry and drug discovery. Compounds based on the indanone scaffold are of significant interest in early-stage pharmacological research, particularly in oncology. Structurally similar dihydro-1H-indene derivatives have been reported as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting promising anti-angiogenic and antiproliferative activities against various cancer cell lines . The indanone core is a privileged structure in neuroscience research. Related compounds are investigated as multifunctional agents for neurodegenerative diseases, showing potential as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors, with some analogs demonstrating excellent blood-brain barrier penetration . This compound serves as a versatile synthetic intermediate. The ketone group is amenable to various reactions, such as reductive amination to introduce amine functionalities, or participation in cyclization reactions to form more complex polycyclic structures . Researchers utilize this building block to develop novel therapeutic candidates. 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-methoxy-4-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-8-3-5-10(12)9(8)4-6-11(7)13-2/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVVZHDZJZAYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A highly efficient route involves the use of Eaton’s reagent (a mixture of phosphorus pentoxide P4O10\text{P}_4\text{O}_{10} in methanesulfonic acid) to facilitate cyclization. This method, adapted from the synthesis of structurally analogous indanones, proceeds via acid-catalyzed Friedel-Crafts acylation.

Key Steps:

  • Starting Materials :

    • 4-Methyl-2-methoxybenzene : Provides the aromatic backbone with pre-installed methyl (C4) and methoxy (C5) groups.

    • Methacrylic Acid : Serves as the acylating agent to form the ketone ring.

  • Reaction Conditions :

    • Temperature: 50–55°C

    • Duration: 2 hours

    • Stoichiometry: 8 equivalents of methacrylic acid relative to the aromatic substrate.

Mechanism:

  • Protonation : Eaton’s reagent protonates methacrylic acid, generating an acylium ion.

  • Electrophilic Attack : The acylium ion undergoes electrophilic substitution at the para position of the methoxy group on the aromatic ring.

  • Cyclization : Intramolecular attack forms the fused bicyclic structure, yielding the indanone core.

Purification:

  • Distillation : Crude product is distilled under reduced pressure (155–165°C at 5 mmHg).

  • Recrystallization : Further purification via hexanes achieves >98% purity (verified by HPLC).

Yield : 65%

Friedel-Crafts Acylation with Modified Substrates

Reaction Overview

This method employs aluminum chloride (AlCl3\text{AlCl}_3) as a Lewis acid catalyst to promote acylation. While direct literature on the target compound is limited, the approach is validated by analogous syntheses of 4-methoxy-2,3-dihydro-1H-inden-1-one.

Key Steps:

  • Starting Materials :

    • 3-Methylanisole : Positioned to direct acylation to the C4 position.

    • Acetyl Chloride : Introduces the ketone functionality.

  • Reaction Conditions :

    • Temperature: 0°C to room temperature (gradual warming)

    • Solvent: Dichloromethane

    • Catalyst: 1.2 equivalents of AlCl3\text{AlCl}_3.

Mechanism:

  • Acylium Ion Formation : AlCl3\text{AlCl}_3 coordinates with acetyl chloride, generating the reactive acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the aromatic ring, favored by the methoxy group’s ortho/para-directing effects.

  • Cyclization : Spontaneous ring closure forms the dihydroindenone structure.

Purification:

  • Aqueous Workup : Quenching with ice-cold water followed by extraction with dichloromethane.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

Yield : 58–62% (estimated from analogous reactions)

Reductive Alkylation of Preformed Indanones

Reaction Overview

For substrates where the methyl group is introduced post-cyclization, reductive alkylation offers a viable pathway. This method is particularly useful for late-stage functionalization.

Key Steps:

  • Starting Material :

    • 5-Methoxy-2,3-dihydro-1H-inden-1-one : Synthesized via prior methods.

  • Methylation Agent :

    • Methyl Iodide (CH3I\text{CH}_3\text{I}) : Introduces the methyl group at C4.

  • Reaction Conditions :

    • Base: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3)

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80°C, 12 hours.

Mechanism:

  • Deprotonation : K2CO3\text{K}_2\text{CO}_3 abstracts a proton from the indanone’s α-position.

  • Nucleophilic Substitution : Methyl iodide reacts with the enolate, installing the methyl group.

Purification:

  • Filtration : Removal of inorganic salts.

  • Solvent Evaporation : Under reduced pressure.

Yield : 45–50% (estimated from analogous alkylations)

Comparative Analysis of Methods

Parameter Cyclization (Eaton’s) Friedel-Crafts Reductive Alkylation
Starting Material 4-Methyl-2-methoxybenzene3-MethylanisolePreformed indanone
Catalyst Eaton’s reagentAlCl3\text{AlCl}_3K2CO3\text{K}_2\text{CO}_3
Temperature 50–55°C0°C to RT80°C
Reaction Time 2 hours4–6 hours12 hours
Yield 65%58–62%45–50%
Purity >98%>95%>90%

Critical Parameters Influencing Synthesis

Regioselectivity

  • The methoxy group’s directing effects are paramount. In Friedel-Crafts acylation, it ensures substitution at C4, while in Eaton’s reagent-mediated cyclization, it governs ring-closure orientation.

Acid Strength

  • Eaton’s reagent’s high acidity (H012\text{H}_0 \approx -12) accelerates cyclization but risks over-oxidation. Controlled temperature (50–55°C) mitigates side reactions.

Solvent Polarity

  • Polar aprotic solvents (e.g., DMF) enhance alkylation rates by stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols or dihydro derivatives.

    Substitution: Formation of substituted indanones with various functional groups.

Scientific Research Applications

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules and natural products.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Industrial Applications: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Methoxy-Substituted Derivatives

  • 5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one (9b): Synthesized via Claisen-Schmidt condensation, this derivative features a nitrobenzylidene group at position 2.
  • 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one : The dual methoxy groups at positions 5 and 6 increase electron density, while the pyridinylmethylene moiety introduces nitrogen-based polarity, contrasting with the 4-methyl group in the target compound .

Halogenated Derivatives

Benzylidene Derivatives

  • (E)-2-(4-Hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one : Crystallographic studies reveal near-planar geometry, which may facilitate π-π stacking in enzyme binding pockets. The hydroxybenzylidene group introduces hydrogen-bonding capability, unlike the 4-methyl group in the target compound .

Enzyme Inhibition

  • The target compound’s 4-methyl group may enhance lipophilicity, though its AChE activity remains untested .
  • Novel Chalcone-like Indenones: Derivatives with hydroxyl groups exhibit tyrosinase inhibition (IC₅₀: 8.2–12.3 μM), outperforming kojic acid (IC₅₀: 27.5 μM). The target’s methoxy and methyl groups could similarly influence enzyme interactions .

Antiproliferative and Antimicrobial Activity

  • FCY-302: A 7-methyl-substituted indenone shows antiproliferative effects against leukemia and myeloma cells. The 4-methyl group in the target compound may confer similar steric advantages .
  • Halo-Aryl Indenones: Ultrasound-synthesized derivatives exhibit antibacterial and antifungal properties, suggesting that substituent electronegativity and synthesis efficiency impact bioactivity .

Allelopathic Activity

  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one : Displays growth inhibition in Lepidium sativum (hypocotyl IC₅₀: 0.34 mM). The target’s methyl group may similarly influence hydrophobicity and membrane permeability .

Data Tables

Table 1: Structural and Activity Comparison of Selected Indenones

Compound Name Substituents Key Biological Activity Notable Data Reference
5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one 5-OCH₃, 4-CH₃ Not reported Purity: 98%
5-Methoxy-2-(4-nitrobenzylidene)-... (9b) 5-OCH₃, 2-(4-NO₂-benzylidene) Topoisomerase II inhibition Yield: 88.9%
3-Hydroxy-5-isopropyl-3-methyl-... 3-OH, 5-isopropyl, 3-CH₃ Allelopathic (growth inhibition) Hypocotyl IC₅₀: 0.34 mM
Donepezil 5,6-diOCH₃, benzylpiperidinyl AChE inhibition FDA-approved
FCY-302 7-CH₃, 2-(phenylmethylidene) Antiproliferative (leukemia) Internal product code: FCY-302

Biological Activity

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one has the molecular formula C11H12O2C_{11}H_{12}O_2. Its structure features a methoxy group at the 5-position and a methyl group at the 4-position of the indanone core, which contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one exhibits antimicrobial activity. It has been shown to interact with microbial membranes, disrupting their integrity and leading to cell death. This property makes it a candidate for further development in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological effects of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one are believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor interactions involved in inflammatory responses and microbial growth regulation.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against various pathogens.Suggests potential for use in antibiotic formulations.
Showed inhibition of inflammatory cytokine production in vitro.Indicates a possible role in anti-inflammatory therapies.
Investigated structural analogs revealing enhanced biological activity.Supports further exploration of derivatives for improved efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-oneMethoxy at position 6Exhibits distinct reactivity compared to 5-position methoxy
7-Methoxy-naphthalenoneMethoxy at position 7Different ring structure; potential for varied biological activity
4-MethylindoleMethyl at position 4Lacks methoxy group; distinct chemical properties

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one. Future studies should focus on:

  • In vivo studies : To assess the efficacy and safety profiles in animal models.
  • Mechanistic studies : To elucidate the precise pathways through which this compound exerts its effects.
  • Development of derivatives : To enhance its potency and selectivity for specific biological targets.

Q & A

Q. Why might NMR spectra vary between synthetic batches, and how is this mitigated?

  • Methodological Answer : Batch variations arise from residual solvents (e.g., ethyl acetate) or tautomerism (keto-enol forms). Use deuterated DMSO for NMR to stabilize enolic protons. For quantification, integrate methoxy singlet (3H) against internal standard (TMS) .

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